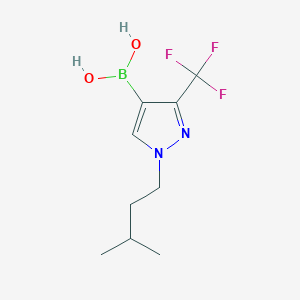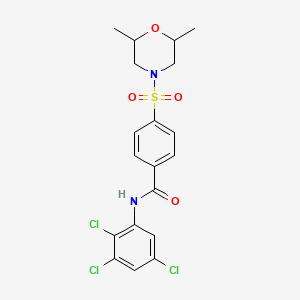
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
科学的研究の応用
Synthesis and Chemical Characterization
Recent studies have demonstrated various methodologies for synthesizing benzamide derivatives, including compounds with structural similarities to 4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide. These synthetic strategies involve the reaction of different sulfonyl chlorides with electrophiles in the presence of solvents like N,N-dimethylformamide (DMF) under specific conditions. The characterization of these compounds typically employs spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry, ensuring the precise determination of their chemical structures (Fatima et al., 2013).
Biological Screening and Pharmacological Activities
Although the request specifically excludes information related to drug use and side effects, it's important to note that the research landscape encompasses the exploration of biological activities for similar compounds. This includes assessing their potential as enzyme inhibitors or evaluating their antioxidant properties through various in vitro assays. For example, certain benzene sulfonamide derivatives have shown promising activity against enzymes like acetylcholinesterase, indicative of potential therapeutic applications in neurodegenerative diseases (Fatima et al., 2013).
Molecular Docking and Theoretical Studies
Advanced computational techniques, such as molecular docking and density functional theory (DFT) calculations, play a crucial role in understanding the interaction between synthesized compounds and biological targets. These studies provide insights into the molecular basis of the compounds' activities, aiding in the optimization of their biological properties for potential therapeutic applications (Fahim & Shalaby, 2019).
Application in Polymer Science
Beyond pharmacological interests, benzamide derivatives have applications in materials science, particularly in the synthesis of polymers. The incorporation of benzamide units into polymeric backbones can impart unique physical and chemical properties to the materials, such as enhanced thermal stability and solubility in organic solvents. This opens up possibilities for their use in high-performance materials and engineering applications (Imai, Maldar, & Kakimoto, 1984).
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2,3,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O4S/c1-11-9-24(10-12(2)28-11)29(26,27)15-5-3-13(4-6-15)19(25)23-17-8-14(20)7-16(21)18(17)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSESLHWKJOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

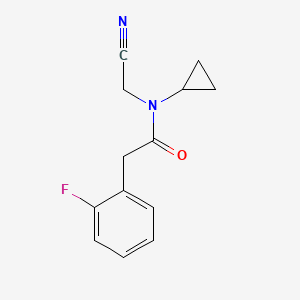
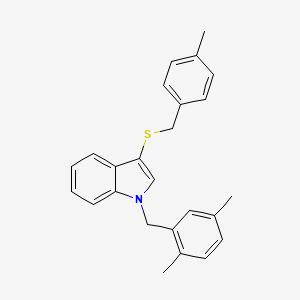
![1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2457907.png)
![5-fluoro-3-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2457908.png)

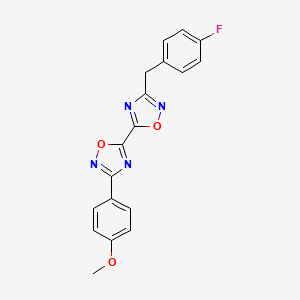

![(E)-4-(Dimethylamino)-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]but-2-enamide](/img/structure/B2457917.png)
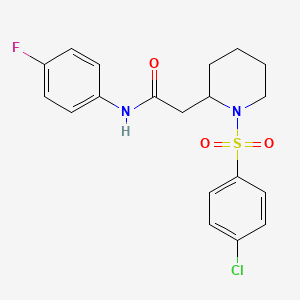

![3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457921.png)
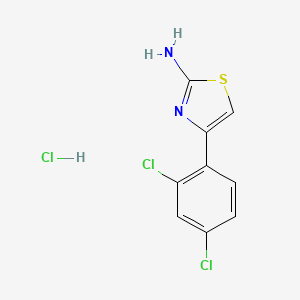
![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)
